molecular formula C11H16BrNO4 B13441571 rac a-Ethyl DOPA Hydrobromide

rac a-Ethyl DOPA Hydrobromide

Cat. No.: B13441571
M. Wt: 306.15 g/mol
InChI Key: AIUVUJQXEMPCTK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of rac a-Ethyl DOPA Hydrobromide involves several steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with ethylamine to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions typically involve the use of hydrobromic acid as a reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

rac a-Ethyl DOPA Hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac a-Ethyl DOPA Hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rac a-Ethyl DOPA Hydrobromide involves its interaction with specific molecular targets and pathways. It is metabolized to form active metabolites that interact with alpha-adrenergic receptors and aromatic L-amino acid decarboxylase enzymes. These interactions lead to the modulation of neurotransmitter levels and various physiological effects .

Comparison with Similar Compounds

rac a-Ethyl DOPA Hydrobromide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H16BrNO4

Molecular Weight

306.15 g/mol

IUPAC Name

2-amino-2-[(3,4-dihydroxyphenyl)methyl]butanoic acid;hydrobromide

InChI

InChI=1S/C11H15NO4.BrH/c1-2-11(12,10(15)16)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,2,6,12H2,1H3,(H,15,16);1H

InChI Key

AIUVUJQXEMPCTK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Br

Origin of Product

United States

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